molecular formula C7H10ClF4N B2415534 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride CAS No. 2126159-80-4

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B2415534
CAS No.: 2126159-80-4
M. Wt: 219.61
InChI Key: NXOXUUNNUDHYEX-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H10ClF4N and a molecular weight of 219.61 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and four fluorine atoms. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The reaction conditions often include the use of fluorinating agents and specific catalysts to introduce the fluorine atoms into the molecule. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove fluorine atoms or alter the spirocyclic structure.

    Substitution: Common reagents for substitution reactions include nucleophiles that can replace one or more fluorine atoms.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Scientific Research Applications

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane hydrochloride can be compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-6-azaspiro[3.4]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F4N.ClH/c8-6(9)3-5(7(6,10)11)1-2-12-4-5;/h12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOXUUNNUDHYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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